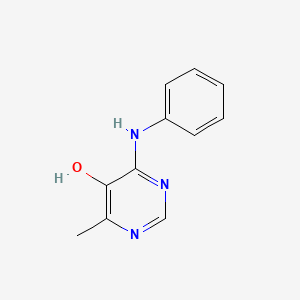

4-Anilino-6-methylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

61766-77-6 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-anilino-6-methylpyrimidin-5-ol |

InChI |

InChI=1S/C11H11N3O/c1-8-10(15)11(13-7-12-8)14-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13,14) |

InChI Key |

AOFVPPAZQIPHAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)NC2=CC=CC=C2)O |

Origin of Product |

United States |

Contextualization of the Pyrimidine Scaffold in Contemporary Chemical Research

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic aromatic compound that holds a privileged position in medicinal and chemical research. bohrium.com Its structure is integral to essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which are the building blocks of DNA and RNA. semanticscholar.orgnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. bohrium.comnih.gov

Researchers have successfully synthesized a multitude of pyrimidine-based compounds with diverse therapeutic applications, such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. semanticscholar.orgnih.govjclmm.com The versatility of the pyrimidine ring, which allows for substitution at multiple positions (2, 4, 5, and 6), enables the fine-tuning of its chemical and biological properties. nih.gov This adaptability has made the pyrimidine scaffold a cornerstone in the development of novel therapeutic agents and functional materials. bohrium.comacs.org

Significance of Substituted Pyrimidinols in Advanced Heterocyclic Chemistry

Within the extensive family of pyrimidine (B1678525) derivatives, substituted pyrimidinols, which feature a hydroxyl (-OH) group attached to the pyrimidine ring, represent a particularly important subclass. The position of the hydroxyl group significantly influences the molecule's tautomeric forms and, consequently, its chemical reactivity and biological interactions. For instance, 4-hydroxypyrimidine (B43898) derivatives have been key intermediates in the synthesis of more complex heterocyclic systems, such as 5,6-dihydropyrrolo[2,3-d]pyrimidines. rsc.org

The introduction of various substituents onto the pyrimidinol core allows for the creation of a vast chemical space with diverse properties. The synthesis of substituted 3-pyridinol and 5-pyrimidinol antioxidants has been achieved through methods like copper-catalyzed coupling, highlighting the ongoing efforts to develop efficient synthetic routes to these valuable compounds. acs.org These synthetic endeavors are crucial for exploring the structure-activity relationships of substituted pyrimidinols and unlocking their full potential in various applications.

Overview of 4 Anilino 6 Methylpyrimidin 5 Ol As a Distinctive Pyrimidine Derivative

Strategies for the Construction of the Pyrimidine Core

The formation of the central pyrimidine ring is the foundational step in the synthesis of 4-anilino-6-methylpyrimidin-5-ol. Various strategies have been developed, broadly categorized into multi-component reactions that assemble the ring from simple precursors in a single step, and classical cyclization reactions that utilize pre-functionalized building blocks.

Multi-component Reaction Approaches for Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from three or more starting materials in a one-pot synthesis. rsc.orgmdpi.comnih.gov These reactions are highly valued for their ability to rapidly generate diverse libraries of compounds. rsc.org For the synthesis of pyrimidine rings, several MCR strategies have been reported.

A common approach involves the condensation of a β-dicarbonyl compound or its equivalent, an amidine or a urea (B33335) derivative, and an aldehyde. While not directly yielding the target molecule, these methods provide a versatile platform for accessing highly substituted pyrimidines. For instance, a three-component reaction of an aldehyde, malononitrile, and a thioamide can lead to pyrimidine derivatives which can be further functionalized.

Another notable MCR involves the iridium-catalyzed reaction of amidines with up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. This method is particularly attractive from a sustainability perspective as it can utilize biomass-derived alcohols.

The following table summarizes representative multi-component reactions for pyrimidine synthesis:

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Thioamide | Basic or Acidic Catalyst | Thio- and aminopyrimidines | |

| Amidine, up to three Alcohols | Iridium-pincer complex | Unsymmetrically substituted pyrimidines | |

| 6-Aminouracils, Aldehydes, Secondary amines | Acetic acid in ethanol (B145695) | Pyrimido[4,5-d]pyrimidines | nih.gov |

| 3-Formylchromone, p-Toluidine, Paraformaldehyde | Microwave irradiation (solvent-free) | Chromone-fused pyrimidines | rsc.org |

Cyclization Reactions Utilizing Precursor Building Blocks

The classical approach to pyrimidine synthesis involves the cyclization of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. nih.gov This method offers a high degree of control over the substitution pattern of the resulting pyrimidine ring.

For the synthesis of a 6-methyl-5-hydroxypyrimidine core, a suitable starting point could be a β-keto ester bearing a methyl group and a hydroxyl or protected hydroxyl group at the appropriate positions. For example, the condensation of ethyl 2-acetyl-2-hydroxyacetate with a suitable amidine could theoretically lead to the desired pyrimidine core.

A general and widely used method is the reaction of a 1,3-dicarbonyl compound with an amidine. To obtain a 6-methylpyrimidin-5-ol structure, a 2-methyl-3-oxo-4-hydroxy-butyrate derivative could be envisioned as the three-carbon component. The reaction with an appropriate amidine, followed by further functionalization, can lead to the target scaffold.

Regioselective Introduction of Substituents on the Pyrimidine Ring

Once the pyrimidine core is formed, or concurrently during its formation, the precise placement of the anilino, methyl, and hydroxyl groups is crucial.

Methodologies for the Anilino Moiety Introduction at C-4

The introduction of an anilino group at the C-4 position of the pyrimidine ring is a key step. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group at the C-4 position, such as a halogen (e.g., chlorine).

A common strategy involves the initial synthesis of a 4-chloropyrimidine (B154816) derivative. For instance, a 4-hydroxypyrimidine (B43898) can be converted to the corresponding 4-chloropyrimidine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The resulting 4-chloropyrimidine can then react with aniline or a substituted aniline to yield the desired 4-anilinopyrimidine derivative. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields. The use of a base is often necessary to neutralize the HCl generated during the reaction.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between the pyrimidine ring and aniline. This method is particularly useful when the SNAr reaction is sluggish or leads to side products.

The following table outlines methods for the introduction of an anilino group at C-4:

| Precursor | Reagent/Catalyst | Product | Reference |

| 4-Chloropyrimidine | Aniline, Base (e.g., Et₃N, K₂CO₃) | 4-Anilinopyrimidine | mdpi.comnih.gov |

| 4-Halopyrimidine | Aniline, Pd-catalyst, Ligand | 4-Anilinopyrimidine | |

| 2,4-Dichloropyrimidine | Aniline, p-Toluenesulfonic acid | 2-Chloro-4-anilinopyrimidine | nih.gov |

Synthesis of the Methyl Group at C-6

The methyl group at the C-6 position is often incorporated from the initial building blocks used for the construction of the pyrimidine ring. For example, in a cyclization reaction, a 1,3-dicarbonyl compound containing a methyl group at the appropriate position, such as acetylacetone (B45752) or its derivatives, can be used.

For instance, the reaction of acetylacetone with an amidine would lead to a 4,6-dimethylpyrimidine. To achieve the desired 6-methyl substitution pattern without a substituent at C-4 from the start, a precursor like ethyl acetoacetate (B1235776) can be utilized. The condensation of ethyl acetoacetate with an N-unsubstituted amidine would yield a 6-methylpyrimidin-4-one, which can then be further functionalized at the C-4 position.

In cases where the pyrimidine ring is already formed, direct methylation at C-6 is challenging due to the electron-deficient nature of the pyrimidine ring. However, radical methylation reactions can sometimes be employed.

Formation and Functionalization of the Hydroxyl Group at C-5

The introduction of a hydroxyl group at the C-5 position of the pyrimidine ring can be achieved through several routes. One common method involves the use of a starting material that already contains the hydroxyl group or a protected form of it. For example, a β-keto ester with a hydroxyl group at the α-position can be used in a cyclization reaction.

Another approach is the functionalization of a pre-existing pyrimidine ring. For instance, a 5-bromopyrimidine (B23866) derivative can undergo a nucleophilic substitution with a hydroxide (B78521) source, although this can be challenging. A more common method is the oxidation of a 5-unsubstituted pyrimidine or the reduction of a 5-oxo or 5-carboxy derivative.

The synthesis of 5-hydroxymethylpyrimidines has been reported through the reduction of corresponding 5-carboxylic acid esters. mdpi.comnih.gov This hydroxymethyl group could potentially be a precursor to the hydroxyl group through further chemical transformations.

A direct synthesis of 4,6-dimethylpyrimidin-5-ol (B1590129) has been achieved by reacting 3-chloro-2,4-pentanedione with formamide, followed by treatment with ammonia. alzchem.com This provides a direct route to a core structure that could potentially be functionalized at the C-4 position with an anilino group.

The following table summarizes methods for obtaining the 5-hydroxy functionality:

| Precursor | Reagent/Conditions | Product Type | Reference |

| 5-Carboxypyrimidine ester | Reducing agent (e.g., LiAlH₄) | 5-Hydroxymethylpyrimidine | mdpi.comnih.gov |

| 3-Chloro-2,4-pentanedione | 1. Formamide, Formic acid; 2. aq. NH₄OH | 4,6-Dimethylpyrimidin-5-ol | alzchem.com |

| 5-Bromopyrimidine | Hydroxide source (under specific conditions) | 5-Hydroxypyrimidine |

Advanced Derivatization Strategies for Structural Modification

The potential for functionalization at multiple sites on the 4-anilino-6-methylpyrimidin-5-ol core makes it an attractive candidate for creating diverse chemical libraries. Advanced derivatization strategies are key to unlocking the full potential of this scaffold.

Chemical Transformations on the Anilino Substituent

The anilino moiety offers a prime location for structural diversification. Modifications to the aniline ring can significantly impact the electronic and steric properties of the entire molecule.

One common approach involves the N-alkylation of the aniline nitrogen . This can be achieved through various methods, including reactions with alkyl halides. For instance, N-alkylation of aromatic amines can be carried out using ferric perchlorate (B79767) immobilized on silica (B1680970) gel as a catalyst, providing a straightforward route to secondary amines with water as the only by-product. chemrxiv.org Another strategy involves a visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH4Br, which avoids the use of metals, bases, and ligands. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen bonds and introducing a variety of substituents onto the aniline ring. These reactions allow for the coupling of the aniline with a wide range of aryl and heteroaryl halides or triflates, leading to a diverse set of derivatives. nih.gov A novel copper-catalyzed method for aniline cross-couplings promoted by a 6-hydroxy picolinhydrazide ligand has been developed, achieving room-temperature reactivity with aryl bromides. nih.gov This method is particularly noteworthy for its use of industrially preferred solvents and a mild, functional-group-compatible base. nih.gov

Furthermore, the aniline ring itself can be substituted with various functional groups to modulate the compound's properties. For example, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized where the aniline moiety was substituted with chloro and fluoro groups. researchgate.net

Below is a table summarizing potential derivatization reactions on the anilino substituent based on methodologies applied to similar structures.

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkylated 4-anilino-6-methylpyrimidin-5-ol derivatives |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base | 4-(N-aryl-anilino)-6-methylpyrimidin-5-ol derivatives |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-alkylated anilino derivatives |

| Copper-Catalyzed Cross-Coupling | Aryl bromide, CuI, 6-hydroxy picolinhydrazide ligand, K2CO3, MeOH/EtOH | Biaryl amine derivatives |

Modifications of the Pyrimidinol Hydroxyl Functionality

The hydroxyl group at the 5-position of the pyrimidine ring is another key site for derivatization, allowing for the introduction of a variety of functional groups through O-alkylation and other transformations.

O-alkylation is a common strategy to modify the hydroxyl group. This can be achieved by reacting the pyrimidinol with alkyl halides in the presence of a base. The choice of base and solvent can be crucial for achieving selective O-alkylation over N-alkylation of the pyrimidine ring. nih.gov For instance, the selective O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones has been achieved using 5-bromo enones/enaminones as alkylating agents, where the selectivity is driven by the substituent at the 6-position of the pyrimidine ring. nih.gov Studies on the alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown that direct alkylation with alkyl halides can lead to a mixture of N- and O-alkylated products, highlighting the need for careful optimization of reaction conditions. mdpi.com

The hydroxyl group can also be converted to other functionalities. For example, it can be transformed into a leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions.

The following table outlines potential modifications of the pyrimidinol hydroxyl functionality.

| Reaction Type | Reagents and Conditions | Potential Products |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | 5-Alkoxy-4-anilino-6-methylpyrimidine derivatives |

| O-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base | 5-Aryloxy-4-anilino-6-methylpyrimidine derivatives |

| Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine) | 5-Acyloxy-4-anilino-6-methylpyrimidine derivatives |

| Conversion to Halide | Halogenating agent (e.g., POCl3, SOCl2) | 5-Halo-4-anilino-6-methylpyrimidine derivatives |

Variations at the Methyl Group of the Pyrimidine Ring

The methyl group at the 6-position of the pyrimidine ring, while seemingly less reactive, can also be a site for modification, primarily through C-H activation strategies.

Another approach could involve the initial halogenation of the methyl group, for example using N-bromosuccinimide (NBS) under radical initiation, to form a halomethyl derivative. This derivative can then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

Potential modifications at the methyl group are summarized in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| C-H Halogenation | N-Halosuccinimide (NBS, NCS), Radical initiator (e.g., AIBN) | 4-Anilino-6-(halomethyl)pyrimidin-5-ol derivatives |

| C-H Oxidation | Oxidizing agent (e.g., SeO2) | 4-Anilino-5-hydroxy-6-formylpyrimidine |

| C-H Arylation (via C-H activation) | Aryl halide, Palladium catalyst, Ligand, Base | 4-Anilino-6-(arylmethyl)pyrimidin-5-ol derivatives |

Catalytic Approaches and Green Chemistry Principles in 4-Anilino-6-methylpyrimidin-5-ol Synthesis

The synthesis of pyrimidine derivatives has increasingly benefited from the application of catalytic methods and the principles of green chemistry, aiming for more efficient, environmentally benign, and sustainable processes.

Catalytic approaches often involve the use of transition metals like palladium and copper to facilitate key bond-forming reactions. As mentioned earlier, palladium-catalyzed cross-coupling reactions are instrumental in derivatizing the anilino and pyrimidine rings. Copper catalysis is also gaining prominence, offering a more cost-effective and less toxic alternative for certain transformations. nih.gov The use of superparamagnetic nanoparticle catalysts, such as CuFe2O4, allows for easy recovery and reuse of the catalyst, further enhancing the sustainability of the process.

Green chemistry principles are being integrated into synthetic routes for pyrimidines in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key focus.

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed without a catalyst or in the absence of a solvent minimizes waste and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form a complex product reduces the number of synthetic steps, saving time, resources, and reducing waste.

For instance, the synthesis of highly functionalized tetrahydropyridines has been achieved using diethanolammonium hydrogensulfate as a reusable catalyst in a green protocol. The use of aqueous extracts of plants, such as Laurus nobilis leaves, for the synthesis of iron oxide nanoparticles showcases a biogenic and eco-friendly approach to catalyst preparation.

The application of these principles to the synthesis of 4-anilino-6-methylpyrimidin-5-ol and its derivatives can lead to more sustainable and efficient manufacturing processes.

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Use of Catalysis | Employing recyclable catalysts like nanoparticle-based catalysts to improve efficiency and reduce waste. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyrimidine core. |

| Reduction of Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce energy consumption. |

Fundamental Principles of Structure-Activity Relationships in Pyrimidine Derivatives

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of nucleic acids and numerous therapeutic agents. nih.govresearchgate.net The biological activity of pyrimidine derivatives is profoundly influenced by the nature, position, and orientation of substituents on the pyrimidine nucleus. nih.govbenthamdirect.comresearchgate.net The structure-activity relationship (SAR) for this class of compounds is based on the principle that minor modifications to the chemical structure can lead to significant changes in their physicochemical properties and, consequently, their interaction with biological targets. nih.gov

Key principles governing the SAR of pyrimidines include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents like amino and hydroxyl groups can act as both donors and acceptors. These interactions are often crucial for anchoring the molecule within the active site of a target protein.

Steric Factors: The size and shape of substituents dictate the molecule's ability to fit into a binding pocket. Bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

Electronic Effects: Electron-donating or electron-withdrawing substituents alter the electron distribution of the pyrimidine ring, affecting its reactivity and the pKa of ionizable groups. This can influence binding affinity and pharmacokinetic properties. gsconlinepress.com

Scientists have consistently focused on the diverse biological activities of pyrimidine derivatives, recognizing the scaffold as a promising lead molecule for synthesizing compounds to treat a wide array of diseases. nih.govbenthamdirect.com A comprehensive understanding of these fundamental SAR principles is essential for the rational design of new and improved 4-anilino-6-methylpyrimidin-5-ol derivatives. nih.gov

Investigation of Positional and Electronic Effects of Substituents on Biological Potency

The biological potency of derivatives based on the 4-anilino-6-methylpyrimidin-5-ol scaffold is a direct function of the interplay between its three main components: the anilino moiety, the methyl group at position C6, and the hydroxyl group at position C5.

The anilino group at the C4 position is a critical pharmacophore that can be extensively modified to modulate biological activity. Studies on structurally related 4-anilinoquinazolines and other anilino-pyrimidines have provided significant insights. nih.gov For instance, the introduction of substituents on the aniline ring can drastically alter the inhibitory activity of these compounds.

Halogenation, in particular, has been shown to be a potent tool. In a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, the presence of a 3-chloro-4-fluoroaniline (B193440) moiety at the 4-position was found to be highly effective. nih.gov The position and nature of the halogen can fine-tune the electronic properties and conformation of the aniline ring, enhancing its binding affinity.

Systematic exploration of substituents on the aniline ring of similar scaffolds, such as 6-anilino imidazopyridones, revealed that small lipophilic groups like methyl or chloro at the 2-position of the aniline ring increased potency, whereas larger or polar substituents were not well-tolerated. acs.org This suggests that a specific steric and electronic profile is required for optimal activity.

The following table summarizes findings from studies on related anilino-pyrimidine structures, illustrating the impact of substitutions on the anilino ring.

| Anilino Ring Substitution | Observed Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Unsubstituted | Baseline or moderate activity | Serves as a starting point for optimization | acs.org |

| 2-Methyl / 2-Chloro | Increased potency | Small lipophilic groups may fit into a specific hydrophobic pocket | acs.org |

| 2-Methoxy / 2-Nitro | Decreased potency | Larger and polar groups may cause steric or electronic hindrance | acs.org |

| 3-Chloro-4-fluoro | High inhibitory effect | Combination of electronic effects and size favorably influences binding | nih.gov |

| 4-Fluoro | Significant increase in inhibitory potency against certain targets | Fluorine atoms can form favorable interactions and alter pKa | mdpi.com |

These results collectively indicate that the anilino moiety offers a rich chemical space for modification, where strategic halogenation and alkylation can lead to substantial improvements in biological potency. acs.org

The methyl group at the C6 position of the pyrimidine ring, often referred to as a "magic methyl," can have a disproportionately large and positive impact on a compound's biological profile. nih.govacs.org Its role extends beyond simple steric bulk. The introduction of a methyl group can:

Improve Metabolic Stability: A key function of the methyl group is to block potential sites of metabolism on the aromatic ring, thereby increasing the compound's half-life and oral bioavailability. acs.org

Enhance Binding Affinity: The methyl group can fill a small hydrophobic pocket in the target's active site, contributing favorably to the binding energy. Superimposing structures of inhibitors on protein kinases often reveals that a methyl group at this position can provide a better shape fit. acs.org

Modulate Conformation: By restricting the rotation of adjacent groups, a methyl group can lock the molecule into a more favorable, bioactive conformation, reducing the entropic penalty of binding.

Mitigate Off-Target Effects: In some cases, the precise placement of a methyl group can introduce selectivity by sterically hindering the binding to off-target proteins while being accommodated by the intended target. nih.gov

In a study of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group onto a triazole ring resulted in similar potency levels but with an increase in lipophilicity. acs.org Conversely, replacing the methyl group in certain pyrimidine derivatives with other functionalities, such as an amino (NH2) or thiomethyl (SCH3) group, has been shown to alter the activity profile, sometimes leading to a loss of activity against one target while increasing it for another. mdpi.com This highlights the sensitivity of the biological response to even small changes at this position.

Potential modifications and their predicted influence include:

Esterification or Etherification: Converting the hydroxyl group to an ester or ether would remove its hydrogen-bonding donor capability and increase its lipophilicity. This could be beneficial if the hydroxyl group is exposed to a solvent or if a hydrophobic interaction is favored in the binding pocket.

Replacement with a Halogen: Substituting the hydroxyl group with a halogen, such as fluorine, would replace a hydrogen bond donor with a weak acceptor and could introduce new electronic interactions. mostwiedzy.pl

Replacement with an Amino Group: Introducing an amino group would retain hydrogen-bonding capabilities but alter the electronic nature and basicity at this position.

Studies on pyrimethamine, an antifolate drug, have shown that the hydroxyl group's position on an associated molecule can influence the formation of supramolecular interactions, highlighting the importance of this functional group in molecular recognition. acs.org Chemical modifications at the C5 position are a common strategy to enhance the biostability and biological activity of pyrimidine nucleosides. researchgate.netmostwiedzy.pl Therefore, the C5-hydroxyl group of 4-anilino-6-methylpyrimidin-5-ol represents a valuable handle for fine-tuning the molecule's pharmacological profile.

Development and Application of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique of critical importance in drug design. nih.gov It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchpublish.com For pyrimidine derivatives, QSAR models provide a powerful tool for predicting the potency of novel, unsynthesized analogues, thereby guiding synthetic efforts toward more promising candidates. researchpublish.comthieme-connect.com

The development of a QSAR model typically involves these steps:

Data Set Compilation: A series of pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values) is collected. researchpublish.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric (3D), and electronic descriptors. researchpublish.comresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are used to build an equation that links the most relevant descriptors to the biological activity. nih.govtandfonline.com

Model Validation: The predictive power of the model is rigorously assessed using statistical parameters and validation techniques. tandfonline.com

Key statistical parameters used to evaluate QSAR models for pyrimidine derivatives include:

| Parameter | Description | Ideal Value | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Indicates the goodness of fit; how much of the variance in the biological activity is explained by the model. | Close to 1.0 (e.g., > 0.8) | nih.govtandfonline.com |

| Q² (Cross-Validated R²) | Measures the predictive ability of the model, often determined by leave-one-out (LOO) cross-validation. | Close to R² (e.g., > 0.6) | nih.govtandfonline.com |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible. | nih.gov |

Studies have successfully applied MLR and ANN to develop robust QSAR models for various pyrimidine series, such as VEGFR-2 inhibitors and JAK3 inhibitors. nih.govtandfonline.com These models not only predict activity but also provide insights into which structural features (e.g., specific 3D molecular fields or autocorrelation parameters) are most influential, thereby guiding the rational design of future derivatives. researchpublish.comthieme-connect.com

Fragment-Based and Scaffold-Hopping Approaches in Derivative Design

In addition to direct modification of the lead scaffold, modern drug discovery employs more innovative strategies like fragment-based design and scaffold hopping to explore novel chemical space.

Fragment-Based Drug Discovery (FBDD) starts by identifying small, low-affinity molecular fragments that bind to the target protein. acs.orgacs.org These hits are then optimized and grown or linked together to produce a high-affinity lead compound. For a target of 4-anilino-6-methylpyrimidin-5-ol, one could envision the pyrimidine core itself as a starting fragment. A modular platform could then be used to systematically elaborate this fragment in three dimensions, using a library of 3D building blocks to probe for additional binding interactions and rapidly generate lead-like molecules. acs.org This approach has been successfully used to develop inhibitors for targets like Janus kinase 3 (JAK3) starting from a pyrimidine fragment. acs.orgacs.org

Scaffold hopping is a computational or synthetic strategy aimed at replacing the central core of a known active molecule (the scaffold) with a structurally different one, while preserving the original molecule's biological activity. nih.gov This is particularly useful for improving ADME properties or escaping existing patent landscapes. nih.gov For derivatives of 4-anilino-6-methylpyrimidin-5-ol, one might replace the pyrimidine core with another heterocycle like a furanopyrimidine, pyrazolopyrimidine, or quinazoline, while retaining the key anilino and methyl substituents in their correct spatial orientation. nih.govresearchgate.netmdpi.com This strategy has led to the discovery of potent inhibitors for various targets by identifying novel core structures that maintain the essential pharmacophoric features of the original lead. nih.govresearchgate.net

Potential as Antimicrobial Agents

Derivatives of 4-anilino-6-methylpyrimidin-5-ol have been a subject of significant research interest due to their potential as antimicrobial agents. The core structure of pyrimidine is a key pharmacophore in numerous biologically active molecules, and its derivatives have demonstrated a wide spectrum of antimicrobial activities.

Antibacterial Efficacy and Spectrum of Activity

Recent studies have highlighted the antibacterial potential of various pyrimidine derivatives. For instance, a novel thiophenyl-pyrimidine derivative has demonstrated effective antibacterial action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), with a potency greater than that of vancomycin (B549263) and methicillin. rsc.org The mechanism of action for this derivative is believed to be the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. rsc.org

Furthermore, a series of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to excellent antimicrobial activity against both Gram-positive bacteria, such as Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. researchgate.net Notably, one derivative, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol, exhibited superior antimicrobial activity compared to ampicillin (B1664943) and gentamicin. researchgate.net

The investigation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also revealed antibacterial properties against several pathogenic strains. Specifically, certain derivatives in this series showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. Similarly, some pyrimidine thiol derivatives have been evaluated for their in vitro antibacterial activity, with one compound demonstrating moderate resistance against Escherichia coli. ekb.eg

The antibacterial activity of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been assessed, with five compounds showing significant bactericidal effects against clinically isolated multidrug-resistant bacteria. mdpi.com These compounds were further found to possess antibiofilm activity against S. aureus and P. aeruginosa. mdpi.com

The following table summarizes the antibacterial activity of selected pyrimidine derivatives:

| Compound/Derivative Class | Bacterial Strains | Activity Level | Reference |

| Thiophenyl-pyrimidine derivative | MRSA, VREs | Higher potency than vancomycin and methicillin | rsc.org |

| 4-Substituted-pyrazolo[3,4-d]pyrimidines | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Moderate to outstanding | researchgate.net |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Gram-positive and Gram-negative bacteria | Good | |

| Pyrimidine thiol derivative | E. coli | Moderate | ekb.eg |

| Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives | Multidrug-resistant bacteria | Significant | mdpi.com |

Antifungal Properties against Phytopathogenic Fungi and Yeasts

In addition to their antibacterial effects, derivatives of 4-anilino-6-methylpyrimidin-5-ol have shown promise as antifungal agents. Several novel substituted pyrimidinopyrazoles and pyrimidinotriazoles have demonstrated significant activity against Candida albicans and Aspergillus niger. nih.gov

The in vitro antifungal activity of pyrimidine thiol derivatives has been examined against Aspergillus niger and Candida albicans, with some compounds showing moderate resistance against C. albicans. ekb.eg Furthermore, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were tested against Aspergillus fumigatus and Candida albicans, with some compounds showing moderate to outstanding activity. researchgate.net

Research on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also included screening for antifungal activity against Fusarium oxysporum, with some derivatives exhibiting good activity.

The table below outlines the antifungal properties of various pyrimidine derivatives:

| Compound/Derivative Class | Fungal Strains | Activity Level | Reference |

| Substituted pyrimidinopyrazoles and pyrimidinotriazoles | C. albicans, A. niger | Significant | nih.gov |

| Pyrimidine thiol derivatives | C. albicans | Moderate | ekb.eg |

| 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | A. fumigatus, C. albicans | Moderate to outstanding | researchgate.net |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | F. oxysporum | Good |

Antiviral Investigations

The antiviral potential of pyrimidine derivatives has been explored against a range of viruses. A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.govresearchgate.net Several of these compounds showed high anti-MERS-CoV activity in Vero cells, with one compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, being identified as a hit compound for inhibiting MERS-CoV infection. nih.govnih.govresearchgate.net Further optimization led to a derivative with a high inhibitory effect and no cytotoxicity. nih.govnih.govresearchgate.net

In a broader screening, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated for their antiviral activity against a variety of DNA and RNA viruses. mdpi.com While many of the compounds were assessed, specific derivatives featuring a cyclopropylamino group and an aminoindane moiety demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Exploration in Anticancer Research

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, and derivatives of 4-anilino-6-methylpyrimidin-5-ol have been extensively investigated for their potential in cancer therapy.

Inhibition of Cancer Cell Proliferation and Viability

A novel series of aminodimethylpyrimidinol derivatives were designed and synthesized as fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma (HCC). nih.gov One particular compound from this series demonstrated selective FGFR4 inhibitory activity over other FGFR family members and exhibited strong anti-proliferative activity against the Hep3B HCC cell line. nih.gov

The cytotoxic activity of other pyrimidine derivatives has been evaluated against various human cancer cell lines. researchgate.net For instance, some newly synthesized pyrimidine derivatives were active against both HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net

Research into 4-anilinopyrimidines has led to the discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of the class III receptor tyrosine kinase subfamily. nih.gov These compounds showed cytotoxic potency in the micromolar range against A549 (lung carcinoma) and BxPC3 (pancreatic adenocarcinoma) cell lines. nih.gov

Furthermore, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated for their anti-proliferative activity across a panel of eight cancer cell lines. mdpi.com Certain anilino derivatives from this series demonstrated inhibitory effects on the growth of hematological cancer cell lines. mdpi.com

The following table summarizes the antiproliferative activity of selected pyrimidine derivatives:

| Compound/Derivative Class | Cancer Cell Lines | Activity/Target | Reference |

| Aminodimethylpyrimidinol derivative | Hep3B (Hepatocellular Carcinoma) | Selective FGFR4 inhibitor | nih.gov |

| Synthesized pyrimidine derivatives | HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Adenocarcinoma) | Cytotoxic | researchgate.net |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | A549 (Lung Carcinoma), BxPC3 (Pancreatic Adenocarcinoma) | Selective class III receptor tyrosine kinase inhibitors | nih.gov |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Hematological cancer cell lines | Inhibitory | mdpi.com |

Modulation of Apoptosis and Autophagy Pathways

The interplay between apoptosis and autophagy is a critical aspect of cancer cell survival and death, and modulating these pathways is a key strategy in cancer therapy. nih.govresearchgate.net Autophagy can act as a survival mechanism for cancer cells, and its inhibition can enhance the efficacy of anticancer drugs by lowering the apoptotic threshold. nih.govresearchgate.net

While the direct modulation of apoptosis and autophagy by 4-anilino-6-methylpyrimidin-5-ol itself is not extensively detailed in the provided search results, the broader context of pyrimidine derivatives in cancer therapy often involves the induction of apoptosis. For example, the inhibition of key signaling proteins by targeted therapies, many of which are based on pyrimidine scaffolds, is a primary mechanism for activating apoptosis in cancer cells. nih.gov

The process of autophagy involves the degradation of cellular components to maintain homeostasis and can be a protective mechanism for cancer cells under stress. nih.govresearchgate.net Therapeutic strategies that combine cytotoxic agents with autophagy inhibitors are being explored to enhance tumor cell killing. nih.gov The autophagic process is complex, involving multiple stages from initiation to the fusion of autophagosomes with lysosomes, and is regulated by a series of autophagy-related genes (ATGs). researchgate.net

Future Research Directions and Perspectives for 4 Anilino 6 Methylpyrimidin 5 Ol

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal and agricultural chemistry. rsc.org For 4-Anilino-6-methylpyrimidin-5-ol, future research should prioritize the development of novel and sustainable synthetic routes that offer advantages over classical methods.

Conventional synthesis of anilinopyrimidines often involves multi-step procedures with harsh reaction conditions and extended reaction times. rsc.org Greener approaches, such as microwave-assisted synthesis, have shown promise for the rapid and high-yield production of 2-anilinopyrimidines. rsc.orgrsc.org This technique significantly reduces reaction times from hours to minutes and often results in the formation of fewer by-products. rsc.org Future investigations could adapt and optimize microwave-assisted protocols for the specific synthesis of 4-Anilino-6-methylpyrimidin-5-ol, potentially improving efficiency and reducing environmental impact.

Furthermore, exploring one-pot multi-component reactions represents another promising avenue. nih.gov These reactions, where multiple starting materials react in a single vessel to form the desired product, offer significant advantages in terms of atom economy, reduced solvent waste, and simplified purification processes. Research into identifying suitable starting materials and catalysts for a one-pot synthesis of 4-Anilino-6-methylpyrimidin-5-ol could lead to a more sustainable and cost-effective production method. nih.gov

Table 1: Comparison of Synthetic Methodologies for Anilinopyrimidines

| Synthetic Method | Advantages | Disadvantages | Future Research Focus for 4-Anilino-6-methylpyrimidin-5-ol |

|---|---|---|---|

| Classical Synthesis | Well-established procedures. | Often requires harsh conditions, long reaction times, and generates significant waste. | Optimization of existing steps to improve yield and reduce environmental impact. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, fewer by-products. rsc.orgrsc.org | Requires specialized equipment. | Development and optimization of a specific microwave-assisted protocol. rsc.org |

| One-Pot Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. nih.gov | Can be challenging to optimize reaction conditions. | Identification of suitable starting materials and catalysts for a one-pot synthesis. |

| Green Chemistry Approaches | Use of eco-friendly solvents and catalysts, reduced energy consumption. researchgate.net | May require significant initial research and development. | Exploration of biocatalysis or use of renewable starting materials. |

Advanced Mechanistic Studies for Comprehensive Target and Off-Target Profiling

A thorough understanding of a compound's mechanism of action is fundamental to its development and potential application. For 4-Anilino-6-methylpyrimidin-5-ol, advanced mechanistic studies are required to identify its specific molecular targets and to create a comprehensive profile of its on-target and off-target effects. gsconlinepress.com

Anilinopyrimidine derivatives are known to exhibit a wide range of biological activities, often by acting as kinase inhibitors. nih.govresearchgate.net Given that 4-Anilino-6-methylpyrimidin-5-ol is a metabolite of the fungicide pyrimethanil (B132214), which inhibits the secretion of fungal enzymes, it is plausible that this compound also targets key enzymes in fungal pathogens. mdpi.com Future research should employ techniques such as chemical proteomics and activity-based protein profiling to identify the direct binding partners of 4-Anilino-6-methylpyrimidin-5-ol within target organisms.

Rational Design and Optimization of Next-Generation Analogues for Enhanced Efficacy

The structural scaffold of 4-Anilino-6-methylpyrimidin-5-ol provides a versatile platform for the rational design and synthesis of next-generation analogues with potentially enhanced efficacy and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure influence biological activity. researchgate.netdrugdesign.org

SAR studies on various anilinopyrimidine derivatives have revealed key structural features that determine their inhibitory potency and target selectivity. researchgate.netresearchgate.netnih.gov For instance, substitutions on the aniline (B41778) ring and at different positions of the pyrimidine (B1678525) core can significantly impact activity. researchgate.netnih.gov Future research should systematically explore the SAR of 4-Anilino-6-methylpyrimidin-5-ol by synthesizing a library of analogues with modifications at the aniline and pyrimidine rings.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be powerful tools to guide the design of these analogues. researchgate.net By creating homology models of potential target proteins, researchers can predict how different analogues will bind and use this information to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation will be key to optimizing the therapeutic or agrochemical potential of this class of compounds.

Table 2: Key Structural Modifications and Their Potential Impact on Activity

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| Aniline Ring | Substitution with electron-donating or electron-withdrawing groups. | Altered binding affinity and selectivity. researchgate.net | Influences the electronic properties and steric interactions within the binding pocket. |

| Pyrimidine Ring (Position 2, 4, 5, 6) | Introduction of different functional groups (e.g., halogens, alkyl, alkoxy). | Modulation of potency and pharmacokinetic properties. researchgate.netnih.gov | Can form additional interactions with the target protein or improve solubility and metabolic stability. |

| Hydroxyl Group (Position 5) | Esterification or etherification. | Changes in solubility, cell permeability, and metabolic stability. | The hydroxyl group can be a site for metabolism or can be modified to act as a prodrug. |

| Methyl Group (Position 6) | Replacement with other alkyl or functional groups. | Impact on steric fit and hydrophobic interactions. mdpi.com | Can influence the orientation of the molecule within the binding site. |

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To gain a holistic understanding of the biological effects of 4-Anilino-6-methylpyrimidin-5-ol, it is essential to move beyond single-target studies and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. mdpi.comnih.gov

By exposing target organisms (e.g., fungal pathogens) to 4-Anilino-6-methylpyrimidin-5-ol and analyzing the resulting changes across different molecular layers, researchers can identify the key pathways and biological processes that are perturbed. nih.govfrontiersin.org For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to the compound, while metabolomic analysis can identify changes in the levels of key metabolites. frontiersin.org

The integrated analysis of these datasets can help to build comprehensive models of the compound's mechanism of action and to identify potential biomarkers of its activity. mdpi.com This systems biology approach is particularly valuable for understanding the complex biological networks that are affected by a compound and can provide insights that are not apparent from studying individual components in isolation. nih.gov Such a comprehensive understanding is crucial for predicting the broader biological impact of 4-Anilino-6-methylpyrimidin-5-ol and for guiding its future development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-anilino-6-methylpyrimidin-5-ol, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving barbituric acids, substituted anilines, and aldehydes under solvent-free conditions, as demonstrated in pyrimidine derivative synthesis (e.g., pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones) . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Analytical techniques like HPLC (≥98% purity thresholds) and NMR (integration of aromatic protons) validate structural integrity .

Q. How do substituents on the pyrimidine core influence the compound’s physicochemical properties?

- Methodology : Substituents such as methyl, anilino, and hydroxyl groups affect solubility, hydrogen-bonding capacity, and aromatic stacking. For example, intramolecular N–H⋯N hydrogen bonds (2.982 Å in similar derivatives) stabilize conformation, while methyl groups enhance lipophilicity . Computational tools (DFT, molecular docking) and experimental data (X-ray crystallography) correlate substituent effects with properties like logP and melting points .

Q. What analytical techniques are critical for characterizing 4-anilino-6-methylpyrimidin-5-ol?

- Methodology :

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯F, π–π stacking) and dihedral angles (e.g., 70.1° between pyrimidine and aryl rings) .

- NMR : Assigns peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., C11H12N3O, MW 206.24) and detects impurities .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity against resistant bacterial strains?

- Methodology :

- SAR studies : Replace the 4-anilino group with electron-withdrawing substituents (e.g., 4-fluoroanilino) to improve antibacterial potency. For example, 5-[(4-fluoroanilino)methyl] derivatives show enhanced activity due to stronger C–H⋯F interactions and improved membrane penetration .

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare IC50 values of derivatives to identify optimal substituents .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodology :

- Meta-analysis : Compare published IC50 or MIC values across studies, accounting for variables like solvent (DMSO vs. aqueous buffers) and bacterial strain variability .

- Dose-response validation : Reproduce assays under standardized conditions (e.g., CLSI guidelines) with internal controls (e.g., ciprofloxacin). Use statistical tools (ANOVA, Tukey’s test) to assess significance .

Q. How can polymorphic forms of the compound impact pharmacological performance?

- Methodology :

- Polymorph screening : Use solvent evaporation (e.g., methanol, acetonitrile) to isolate crystalline forms. Characterize via PXRD and DSC to identify thermodynamically stable forms .

- Dissolution studies : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using UV-Vis spectroscopy .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Model reaction pathways (e.g., SNAr at C4/C6 positions) using Gaussian or ORCA software. Calculate activation energies and Fukui indices to identify reactive sites .

- MD simulations : Simulate solvent effects (e.g., DMF, ethanol) on reaction kinetics using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.